molecular formula C17H16N4O B11714743 3-(1H-1,3-benzodiazol-1-yl)-N'-[(1E)-phenylmethylidene]propanehydrazide

3-(1H-1,3-benzodiazol-1-yl)-N'-[(1E)-phenylmethylidene]propanehydrazide

Katalognummer: B11714743
Molekulargewicht: 292.33 g/mol
InChI-Schlüssel: KGMAYUILEUVBEY-UNOMPAQXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1H-1,3-benzodiazol-1-yl)-N’-[(1E)-phenylmethylidene]propanehydrazide is a complex organic compound that features a benzodiazole ring fused with a hydrazide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,3-benzodiazol-1-yl)-N’-[(1E)-phenylmethylidene]propanehydrazide typically involves the condensation of 3-(1H-1,3-benzodiazol-1-yl)propanehydrazide with benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing cost-effective purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1H-1,3-benzodiazol-1-yl)-N’-[(1E)-phenylmethylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide moiety to amines.

    Substitution: The benzodiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

3-(1H-1,3-benzodiazol-1-yl)-N’-[(1E)-phenylmethylidene]propanehydrazide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of 3-(1H-1,3-benzodiazol-1-yl)-N’-[(1E)-phenylmethylidene]propanehydrazide involves its interaction with specific molecular targets. The benzodiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The hydrazide moiety can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(1H-1,3-benzodiazol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a hydrazide moiety.

    3-(1H-1,3-benzodiazol-2-yl)-1-cyclohexylurea: Features a urea group and a cyclohexyl ring, differing in functional groups and overall structure.

    3-(1H-1,3-benzodiazol-1-yl)propan-1-amine: Contains an amine group instead of a hydrazide moiety.

Uniqueness

3-(1H-1,3-benzodiazol-1-yl)-N’-[(1E)-phenylmethylidene]propanehydrazide is unique due to its combination of a benzodiazole ring and a hydrazide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C17H16N4O

Molekulargewicht

292.33 g/mol

IUPAC-Name

3-(benzimidazol-1-yl)-N-[(Z)-benzylideneamino]propanamide

InChI

InChI=1S/C17H16N4O/c22-17(20-19-12-14-6-2-1-3-7-14)10-11-21-13-18-15-8-4-5-9-16(15)21/h1-9,12-13H,10-11H2,(H,20,22)/b19-12-

InChI-Schlüssel

KGMAYUILEUVBEY-UNOMPAQXSA-N

Isomerische SMILES

C1=CC=C(C=C1)/C=N\NC(=O)CCN2C=NC3=CC=CC=C32

Kanonische SMILES

C1=CC=C(C=C1)C=NNC(=O)CCN2C=NC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.